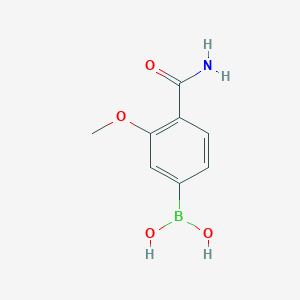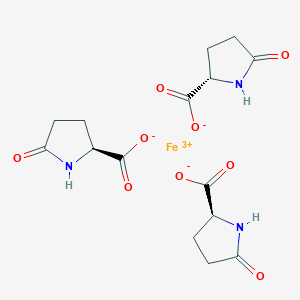
Ferric L-pyrrolidonecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric L-pyrrolidonecarboxylate is a coordination complex of iron (III) with L-pyrrolidonecarboxylic acid. This compound is known for its potential applications in various fields, including medicine, chemistry, and industry. It is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: Ferric L-pyrrolidonecarboxylate can be synthesized through the reaction of ferric chloride with L-pyrrolidonecarboxylic acid in an aqueous medium. The reaction typically involves dissolving ferric chloride in water, followed by the addition of L-pyrrolidonecarboxylic acid. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The product is then purified through filtration, crystallization, or other separation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions: Ferric L-pyrrolidonecarboxylate undergoes various chemical reactions, including:
Oxidation: The iron (III) center can participate in redox reactions, where it is reduced to iron (II).
Substitution: Ligand exchange reactions can occur, where the L-pyrrolidonecarboxylate ligand is replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Complexation: Various chelating agents and solvents can be used to form new complexes.
Major Products Formed:
Oxidation: Iron (II) complexes.
Substitution: New coordination complexes with different ligands.
Complexation: Mixed-metal or mixed-ligand complexes.
科学的研究の応用
Ferric L-pyrrolidonecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in the production of iron-containing materials and as a precursor for other iron complexes.
作用機序
The mechanism of action of Ferric L-pyrrolidonecarboxylate involves its ability to donate and accept electrons, making it an effective redox agent. In biological systems, it can interact with various enzymes and proteins involved in iron metabolism. The iron (III) center can bind to oxygen and other small molecules, facilitating their transport and utilization in metabolic processes.
類似化合物との比較
Ferric L-pyrrolidonecarboxylate can be compared with other iron (III) complexes, such as:
Ferric citrate: Used in medicine for phosphate binding and iron supplementation.
Ferric carboxymaltose: A widely used intravenous iron preparation.
Ferric sulfate: Commonly used in water treatment and as a coagulant.
Uniqueness: this compound is unique due to its specific ligand, L-pyrrolidonecarboxylic acid, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in a variety of reactions makes it a versatile compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields and develop new applications for this intriguing compound.
特性
分子式 |
C15H18FeN3O9 |
|---|---|
分子量 |
440.16 g/mol |
IUPAC名 |
iron(3+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/3C5H7NO3.Fe/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m000./s1 |
InChIキー |
HIUCCYBXUOEPRW-ZRIQBPNSSA-K |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Fe+3] |
正規SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


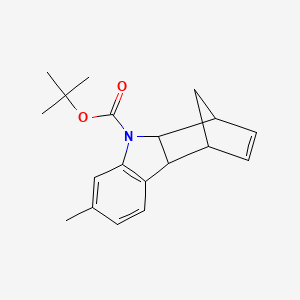
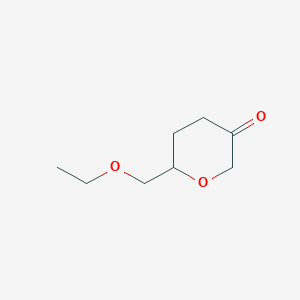
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
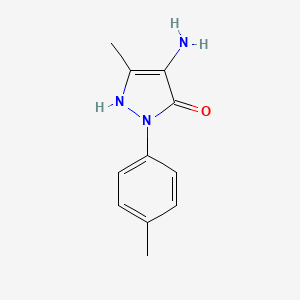
![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
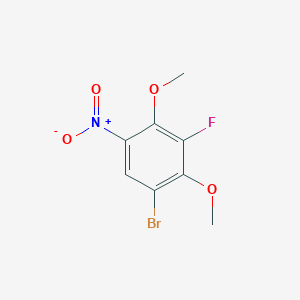

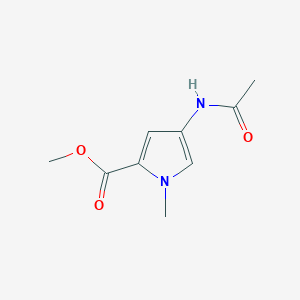
![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
